molecular formula C24H21FN2O7 B14149633 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine CAS No. 171721-03-2

1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine

Cat. No.: B14149633
CAS No.: 171721-03-2
M. Wt: 468.4 g/mol
InChI Key: CEPDPXNYCRCFRV-JTJHWIPRSA-N
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Description

1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is a synthetic nucleoside analog. It is structurally characterized by the presence of a thymine base attached to a modified arabinofuranosyl sugar moiety, which is further substituted with benzoyl groups and a fluorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using benzoyl chloride in the presence of a base such as pyridine.

    Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Glycosylation: The fluorinated sugar is coupled with thymine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups.

    Oxidation: It can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Hydrolysis: Deprotected nucleoside analogs.

    Oxidation: Oxidized sugar derivatives.

    Substitution: Substituted nucleoside analogs with different functional groups.

Scientific Research Applications

1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the case of HIV and hepatitis B.

    Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in cancer cells, making it a potential chemotherapeutic agent.

    Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine involves its incorporation into the DNA of rapidly dividing cells, such as viruses and cancer cells. This incorporation leads to chain termination during DNA synthesis, thereby inhibiting cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, while the benzoyl groups improve its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil
  • 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) cytosine
  • 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine

Uniqueness

1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is unique due to its specific stereochemistry (beta-L configuration) and the presence of a thymine base. This configuration imparts distinct biological properties, such as enhanced antiviral activity and reduced toxicity compared to its D-isomer counterparts.

Properties

CAS No.

171721-03-2

Molecular Formula

C24H21FN2O7

Molecular Weight

468.4 g/mol

IUPAC Name

[(2S,3S,4R,5S)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m0/s1

InChI Key

CEPDPXNYCRCFRV-JTJHWIPRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F

Origin of Product

United States

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